N-(2,6-dimethylphenyl)-2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Description
The compound N-(2,6-dimethylphenyl)-2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a structurally complex molecule featuring a triazoloquinoxaline core linked to an acetamide moiety. Its key structural elements include:
- A 4-(4-ethylphenoxy) substituent, introducing lipophilicity and steric bulk that may influence receptor binding.
- An N-(2,6-dimethylphenyl)acetamide group, a common pharmacophore in agrochemicals and pharmaceuticals, known for modulating solubility and metabolic stability.
Computational tools like AutoDock Vina could predict its binding affinity to target enzymes, such as fungal cytochrome P450 or plant acetolactate synthase, based on comparisons with similar molecules.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3/c1-4-19-12-14-20(15-13-19)35-26-25-30-31(16-23(33)29-24-17(2)8-7-9-18(24)3)27(34)32(25)22-11-6-5-10-21(22)28-26/h5-15H,4,16H2,1-3H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVCJKGZBKVMQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(C=CC=C5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against the following analogs:
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Findings:
Structural Variations and Bioactivity: The triazoloquinoxaline core in the target compound distinguishes it from oxadixyl’s oxazolidinone and ’s tetrazolyl derivatives. These heterocycles influence electron distribution and binding modes. For instance, oxadixyl’s oxazolidinone enhances fungicidal activity by targeting lipid biosynthesis, while triazoloquinoxaline’s planar structure may intercalate DNA or inhibit kinases.
Synthetic Complexity: The target compound’s synthesis likely involves multi-step heterocyclic coupling (e.g., triazoloquinoxaline formation), contrasting with ’s thiazolidinone derivatives, which are synthesized via mercaptoacetic acid cyclization. Such differences impact scalability and cost.
Computational Predictions: Molecular docking (e.g., AutoDock Vina) could hypothesize binding affinities. For example, the ethylphenoxy group may enhance hydrophobic interactions with fungal CYP51 compared to smaller substituents in oxadixyl.
Agrochemical Relevance: Oxadixyl and triaziflam () demonstrate that acetamide derivatives are prevalent in agrochemicals. The target compound’s ethylphenoxy group may confer resistance to metabolic degradation, a common issue with methoxy groups in field conditions.
Q & A
Basic: What are the recommended synthetic routes for N-(2,6-dimethylphenyl)-2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide?
Methodological Answer:
The synthesis involves multi-step reactions starting from quinoxaline precursors. A common approach includes:
Core Formation: Condensation of 1,2-diaminobenzene derivatives with triazole intermediates under reflux conditions (e.g., acetic acid/ethanol, 12–24 hours) to form the triazoloquinoxaline core .
Substituent Introduction: Alkylation or nucleophilic substitution to attach the 4-ethylphenoxy group at position 4 of the triazoloquinoxaline ring. Optimal yields (~65–75%) are achieved using K₂CO₃ as a base in DMF at 80°C .
Acetamide Coupling: Reaction of the intermediate with 2,6-dimethylphenyl isocyanate or chloroacetyl chloride, followed by purification via column chromatography (silica gel, ethyl acetate/hexane).
Key Validation: Monitor reaction progress using TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 3:7) and confirm final structure via ¹H/¹³C NMR and HRMS .
Basic: How should researchers validate the purity and stability of this compound under experimental conditions?
Methodological Answer:
- Purity Analysis: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity. Retention time typically aligns with structurally similar triazoloquinoxalines (e.g., 8.2–9.5 minutes) .
- Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., hydrolyzed acetamide or oxidized phenoxy groups) should be ≤5% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
